N-(4-methanesulfonylbutan-2-yl)thietan-3-amine
Description
N-(4-Methanesulfonylbutan-2-yl)thietan-3-amine is a sulfur-containing organic compound characterized by a thietane (a four-membered saturated sulfur heterocycle) fused with an amine group. The substituent at the butan-2-yl position is a methanesulfonyl group (-SO₂CH₃), which confers unique electronic and steric properties. While direct pharmacological or physicochemical data for this compound are absent in the provided evidence, its structural analogs offer insights into its probable behavior.
Properties
IUPAC Name |
N-(4-methylsulfonylbutan-2-yl)thietan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S2/c1-7(3-4-13(2,10)11)9-8-5-12-6-8/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHSBQDDHBSPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS(=O)(=O)C)NC1CSC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methanesulfonylbutan-2-yl)thietan-3-amine typically involves the reaction of thietan-3-amine with 4-methanesulfonylbutan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methanesulfonylbutan-2-yl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The methanesulfonyl group can be reduced to a methyl group under strong reducing conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl-substituted derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- N-(4-methanesulfonylbutan-2-yl)thietan-3-amine serves as a crucial intermediate in the synthesis of more complex organic compounds. Its thietan structure allows for diverse reactivity patterns, making it suitable for various chemical transformations.
Reagent in Organic Reactions
- The compound is utilized as a reagent in several organic reactions, including nucleophilic substitutions and coupling reactions. Its ability to participate in these reactions enhances its utility in synthetic chemistry.
Biological Research
Enzyme Inhibition Studies
- This compound has been investigated for its potential role as an enzyme inhibitor. The presence of the thietan ring allows it to interact with specific enzymes, providing insights into biochemical pathways and mechanisms of action. Such studies are essential for drug discovery and development .
Biological Pathway Probes
- This compound can function as a probe in biological studies to elucidate various metabolic pathways. By tracing its interactions within biological systems, researchers can gain a deeper understanding of cellular processes and disease mechanisms.
Industrial Applications
Specialty Chemicals Production
- In industrial settings, this compound is employed in the production of specialty chemicals that require specific properties imparted by the thietan structure. Its application extends to the formulation of materials used in pharmaceuticals, agrochemicals, and fine chemicals.
Material Science
- The unique properties of this compound make it suitable for developing new materials with enhanced functionalities, such as improved solubility or stability under various conditions.
Case Study 1: Enzyme Inhibition
A study exploring the enzyme inhibitory properties of this compound demonstrated its effectiveness against specific targets involved in metabolic pathways related to disease states. The findings indicated significant inhibition rates, suggesting potential therapeutic applications.
Case Study 2: Synthesis Optimization
Research focusing on optimizing synthetic routes for this compound highlighted various methodologies that enhance yield and purity. Techniques such as continuous flow synthesis were explored to improve efficiency in industrial production settings.
Mechanism of Action
The mechanism by which N-(4-methanesulfonylbutan-2-yl)thietan-3-amine exerts its effects depends on its interaction with molecular targets. The thietan ring and methanesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between N-(4-methanesulfonylbutan-2-yl)thietan-3-amine and analogous compounds derived from the evidence:
Functional Group Impact Analysis
- Methanesulfonyl Group (Target Compound): The sulfonyl group is strongly electron-withdrawing, which may enhance hydrogen-bonding capacity and binding affinity to biological targets (e.g., enzymes or receptors). This contrasts with the dimethylamino group in , which is electron-donating and may increase solubility in aqueous media.
- Fluorine Substituent (): The fluorobutyl group introduces electronegativity and metabolic stability, often reducing susceptibility to oxidative degradation compared to non-fluorinated analogs.
- Methylthio Group () : The thioether moiety may participate in redox reactions or metal coordination, offering distinct reactivity compared to sulfonamides.
Purity and Commercial Availability
- N-(4-Fluorobutyl)thietan-3-amine () : Available at ≥97% purity (MolCore), suitable for pharmaceutical research.
- N-(Allyloxypropyl)thietan-3-amine () : Offered at 98% purity (Shanghai Hansi Chemical), though higher cost (¥2,947.00/g).
- Target Compound: No commercial availability data found; synthesis would likely require custom routes involving sulfonylation of a thietan-3-amine precursor.
Biological Activity
N-(4-methanesulfonylbutan-2-yl)thietan-3-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Synthesis
This compound features a thietan ring and a sulfonyl group, which are critical for its biological interactions. The synthesis of this compound typically involves the reaction of thietan derivatives with appropriate amines under controlled conditions to ensure high yield and purity.
Antimicrobial Properties
Research has demonstrated that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, derivatives containing thietan rings have shown promising results against various bacterial strains. A study evaluating thietan-containing compounds revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that the thietan moiety may enhance membrane permeability or inhibit essential bacterial functions .
| Compound | Target Pathogen | Activity |
|---|---|---|
| Thietan Derivative A | S. aureus | Moderate Inhibition |
| Thietan Derivative B | E. coli | Significant Inhibition |
| This compound | Pseudomonas aeruginosa | Under Investigation |
Anticancer Activity
In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Compounds with similar structures have been shown to inhibit cancer cell proliferation in various studies. For instance, a derivative demonstrated cytotoxic effects on human cancer cell lines, suggesting that the thietan structure may play a role in disrupting cancer cell metabolism or inducing apoptosis .
Case Studies
- Antimicrobial Screening : A study synthesized several thietan derivatives and tested their efficacy against clinical isolates of bacteria. The results indicated that modifications in the substituent groups significantly influenced antibacterial potency .
- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of thietan-containing compounds on melanoma cells (A375 line). The results showed that certain derivatives led to reduced cell viability, indicating potential for further development as anticancer agents .
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with cancer cell signaling pathways.
Q & A
Basic Question: How can the molecular structure of N-(4-methanesulfonylbutan-2-yl)thietan-3-amine be confirmed experimentally?
Methodological Answer:
The compound’s structure can be validated via single-crystal X-ray diffraction (SC-XRD) . For example:
- Crystallization : Recrystallize the compound in a solvent system (e.g., ethanol/water) to obtain high-quality crystals.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ the SHELX suite (e.g., SHELXL for refinement) to solve the structure. Key parameters include R-factor (<0.05), data-to-parameter ratio (>10:1), and bond-length precision (mean σ(C–C) ≈ 0.004 Å) .
Table 1: Example Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| R-factor | 0.056 |
| Data/Parameters | 14.3 |
| Bond Length (C–C) | 1.54 ± 0.01 Å |
Advanced Question: How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?
Methodological Answer:
Discrepancies between experimental and computational data often arise from conformational flexibility or solvent effects. A systematic approach includes:
Conformational Sampling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model low-energy conformers .
Solvent Correction : Apply the PCM (Polarizable Continuum Model) to simulate solvent shifts in NMR .
Dynamic Effects : Use NOESY/ROESY to detect through-space interactions, identifying dominant conformers in solution .
Example Workflow:
- Compare experimental H NMR (δ 1.2–3.5 ppm) with DFT-predicted shifts.
- If deviations >0.3 ppm persist, re-evaluate proton assignment via 2D-COSY or HSQC.
Basic Question: What synthetic strategies are optimal for introducing the methanesulfonyl group in this compound?
Methodological Answer:
The methanesulfonyl (Ms) group can be introduced via:
Nucleophilic Substitution : React a secondary amine precursor with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) and triethylamine (TEA) at 0°C .
Protection-Deprotection : Use temporary protecting groups (e.g., Boc) to avoid side reactions during sulfonylation .
Table 2: Example Reaction Conditions
| Reagent | Solvent | Temp. | Yield (%) |
|---|---|---|---|
| MsCl, TEA | DCM | 0°C | 78 |
| MsCl, DMAP | THF | RT | 65 |
Advanced Question: How can stability issues (e.g., hydrolysis of the thietane ring) be mitigated during storage?
Methodological Answer:
Thietanes are prone to ring-opening under acidic/oxidizing conditions. Stabilization strategies include:
pH Control : Store in anhydrous solvents (e.g., acetonitrile) with 2% TEA to neutralize traces of acid .
Temperature : Maintain storage at –20°C under inert gas (N/Ar).
Additives : Add radical inhibitors (e.g., BHT, 0.1% w/v) to prevent oxidative degradation .
Degradation Study Example:
| Condition | % Degradation (7 days) |
|---|---|
| RT, air | 42% |
| –20°C, N | <5% |
Basic Question: What analytical techniques are suitable for quantifying this compound in a mixture?
Methodological Answer:
Use reverse-phase HPLC with the following parameters:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA.
- Detection : UV at 254 nm .
- Validation : Ensure linearity (R > 0.99), LOD (0.1 µg/mL), and recovery (>95%) .
Advanced Question: How to address discrepancies in biological activity data across different assay conditions?
Methodological Answer:
Contradictory bioactivity data may arise from assay-specific variables. Resolve via:
Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify IC variability .
Control Normalization : Include positive/negative controls (e.g., DMSO vehicle) in each plate.
Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance .
Table 3: Example Bioactivity Variability
| Assay Type | IC (µM) |
|---|---|
| Cell-Based | 12.4 ± 1.2 |
| Enzymatic | 8.7 ± 0.9 |
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
